molecular formula C4H9F2NO B13067957 1-(Difluoromethoxy)propan-2-amine

1-(Difluoromethoxy)propan-2-amine

Cat. No.: B13067957
M. Wt: 125.12 g/mol
InChI Key: VSZAEVLSIWLMOL-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)propan-2-amine is an organic compound with the molecular formula C4H9F2NO It is characterized by the presence of a difluoromethoxy group attached to a propan-2-amine backbone

Preparation Methods

The synthesis of 1-(Difluoromethoxy)propan-2-amine can be achieved through several routes. One common method involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 1-bromo-2-(difluoromethoxy)propane with ammonia or a primary amine under controlled conditions can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Difluoromethoxy)propan-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethoxy)propan-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)propan-2-amine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved in its action are still under investigation, but it is believed to modulate biochemical processes through its unique structural features .

Comparison with Similar Compounds

1-(Difluoromethoxy)propan-2-amine can be compared with other similar compounds such as:

    1-(Methoxy)propan-2-amine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    1-(Trifluoromethoxy)propan-2-amine: Contains an additional fluorine atom, which can significantly alter its chemical behavior and applications.

    1-(Chloromethoxy)propan-2-amine:

Properties

Molecular Formula

C4H9F2NO

Molecular Weight

125.12 g/mol

IUPAC Name

1-(difluoromethoxy)propan-2-amine

InChI

InChI=1S/C4H9F2NO/c1-3(7)2-8-4(5)6/h3-4H,2,7H2,1H3

InChI Key

VSZAEVLSIWLMOL-UHFFFAOYSA-N

Canonical SMILES

CC(COC(F)F)N

Origin of Product

United States

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